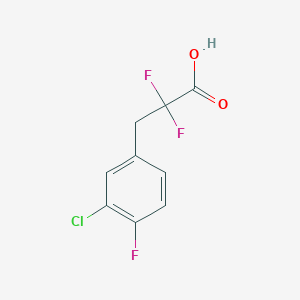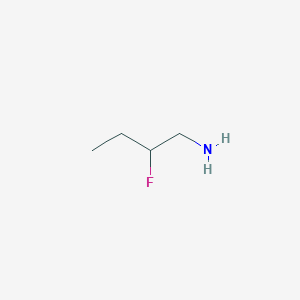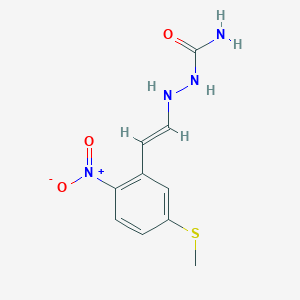
2-(5-(Methylthio)-2-nitrostyryl)hydrazinecarboxamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(5-(Methylthio)-2-nitrostyryl)hydrazinecarboxamide is a complex organic compound with potential applications in various fields of scientific research. This compound features a nitrostyryl group, a methylthio group, and a hydrazinecarboxamide moiety, making it a versatile molecule for chemical reactions and applications.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(5-(Methylthio)-2-nitrostyryl)hydrazinecarboxamide typically involves multi-step organic reactions. One common method includes the condensation of 5-(methylthio)-2-nitrobenzaldehyde with hydrazinecarboxamide under controlled conditions. The reaction is usually carried out in a solvent such as ethanol or methanol, with the temperature maintained between 50-70°C to ensure optimal yield.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.
化学反应分析
Types of Reactions
2-(5-(Methylthio)-2-nitrostyryl)hydrazinecarboxamide undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amine group under specific conditions.
Reduction: The nitro group can be reduced to an amine group using reducing agents like hydrogen gas in the presence of a catalyst.
Substitution: The methylthio group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as hydrogen gas (H2) with palladium on carbon (Pd/C) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu) can be employed.
Major Products
Oxidation: Conversion of the nitro group to a nitroso or nitrate group.
Reduction: Formation of the corresponding amine derivative.
Substitution: Introduction of new functional groups in place of the methylthio group.
科学研究应用
2-(5-(Methylthio)-2-nitrostyryl)hydrazinecarboxamide has diverse applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its therapeutic potential in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
作用机制
The mechanism of action of 2-(5-(Methylthio)-2-nitrostyryl)hydrazinecarboxamide involves its interaction with specific molecular targets and pathways. The compound may inhibit or activate certain enzymes, receptors, or signaling pathways, leading to its observed biological effects. Detailed studies on its binding affinity and interaction with target molecules are essential to understand its mechanism of action fully.
相似化合物的比较
Similar Compounds
2-(5-(Methylthio)-2-nitrostyryl)hydrazinecarboxamide: Unique due to its specific functional groups and structural configuration.
2-(5-(Methylthio)-2-nitrostyryl)hydrazinecarbothioamide: Similar structure but with a thiocarbonyl group instead of a carbonyl group.
2-(5-(Methylthio)-2-nitrostyryl)hydrazinecarboxylate: Contains a carboxylate group instead of a carboxamide group.
Uniqueness
This compound stands out due to its combination of functional groups, which confer unique chemical reactivity and potential biological activities
属性
分子式 |
C10H12N4O3S |
|---|---|
分子量 |
268.29 g/mol |
IUPAC 名称 |
[[(E)-2-(5-methylsulfanyl-2-nitrophenyl)ethenyl]amino]urea |
InChI |
InChI=1S/C10H12N4O3S/c1-18-8-2-3-9(14(16)17)7(6-8)4-5-12-13-10(11)15/h2-6,12H,1H3,(H3,11,13,15)/b5-4+ |
InChI 键 |
IPUZEWUPPFWVDO-SNAWJCMRSA-N |
手性 SMILES |
CSC1=CC(=C(C=C1)[N+](=O)[O-])/C=C/NNC(=O)N |
规范 SMILES |
CSC1=CC(=C(C=C1)[N+](=O)[O-])C=CNNC(=O)N |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![Isoxazolo[5,4-b]pyridin-3-ylmethanol](/img/structure/B13083830.png)
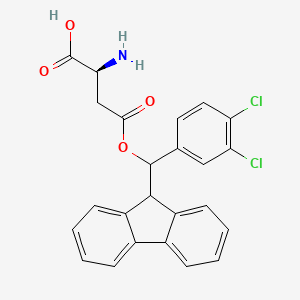

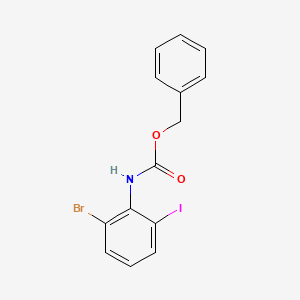

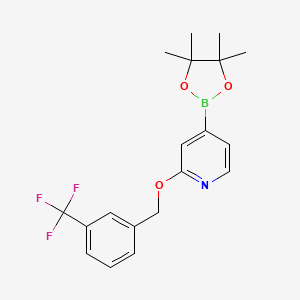
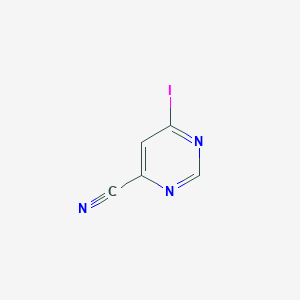

![3,3-Dimethyl-1H-pyrrolo[3,2-C]pyridin-2(3H)-one](/img/structure/B13083871.png)
![2-[(1-Aminobutan-2-yl)oxy]ethan-1-ol](/img/structure/B13083876.png)

